molecular formula C5H4ClN3O3 B1377159 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid CAS No. 14317-42-1

3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid

Cat. No.: B1377159
CAS No.: 14317-42-1
M. Wt: 189.56 g/mol
InChI Key: IYKYJCKRICQQSC-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4ClN3O3 This compound is notable for its unique structure, which includes an amino group, a chloro substituent, and a hydroxyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid typically involves the chlorination of 3-amino-5-hydroxypyrazine-2-carboxylic acid. This reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group, converting it into an amino group.

    Substitution: The chloro substituent can be replaced by various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of pyrazine-2,5-dione derivatives.

    Reduction: Formation of 3-amino-6-chloro-5-hydroxypyrazine-2-carboxamide.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    3-Amino-5-hydroxypyrazine-2-carboxylic acid: Lacks the chloro substituent, leading to different chemical reactivity and biological activity.

    6-Chloro-5-hydroxypyrazine-2-carboxylic acid: Lacks the amino group, affecting its potential as an enzyme inhibitor.

    3-Amino-6-chloropyrazine-2-carboxylic acid: Lacks the hydroxyl group, influencing its solubility and reactivity.

Uniqueness: 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid is unique due to the presence of all three functional groups (amino, chloro, and hydroxyl) on the pyrazine ring. This combination of substituents imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid (ACHP) is a heterocyclic organic compound with significant biological activities. Its molecular formula is C₅H₄ClN₃O₃, and it has garnered attention for its potential applications in pharmaceuticals, particularly as an enzyme inhibitor. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of ACHP features a pyrazine ring with three substituents: an amino group, a hydroxyl group, and a chloro group. These functional groups contribute to its reactivity and biological activity. The compound has a molecular weight of 189.56 g/mol, which influences its pharmacokinetic properties.

Enzyme Inhibition

Research indicates that ACHP exhibits significant enzyme inhibitory activity, particularly against RNA-dependent RNA polymerase (RdRp) in various RNA viruses. This inhibition disrupts viral replication, making ACHP a candidate for antiviral drug development. Studies have shown that compounds with similar structures can effectively inhibit RdRp, suggesting that ACHP may share this mechanism of action.

Antimicrobial Properties

ACHP has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may possess activity against various bacterial strains, including those responsible for tuberculosis. The compound's structural similarities to other known antimycobacterial agents indicate potential efficacy in treating mycobacterial infections .

Anticancer Potential

In addition to its antiviral and antimicrobial activities, ACHP has shown promise in anticancer research. Some studies have indicated cytotoxic effects on cancer cell lines, particularly liver cancer cells (HepG2). The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

The biological activity of ACHP is primarily attributed to its ability to interact with specific enzymes and cellular targets. The presence of the hydroxyl and amino groups may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity. This interaction is crucial for its role as an enzyme inhibitor and contributes to its overall biological profile.

Case Study 1: Antiviral Activity

A study investigating the efficacy of ACHP against viral infections demonstrated that it significantly reduced viral load in infected cell cultures by inhibiting RdRp activity. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in viral replication.

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on various bacterial strains revealed that ACHP exhibited notable antimicrobial activity. For instance, it showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antimycobacterial agents .

Case Study 3: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapeutics, ACHP was tested on HepG2 liver cancer cells. The results indicated significant cytotoxic effects, with IC50 values suggesting potent anticancer activity. Further investigations into the mechanism revealed that ACHP induced apoptosis through the activation of caspase pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of ACHP, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure SimilarityAntiviral ActivityAntimicrobial ActivityAnticancer Activity
ACHPHighYesModerateHigh
5-ChloropyrazinamideModerateYesHighModerate
N-Phenylpyrazine-2-carboxamideLowNoHighLow

This table illustrates how ACHP compares to other compounds in terms of biological activities.

Properties

IUPAC Name

2-amino-5-chloro-6-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c6-2-4(10)9-3(7)1(8-2)5(11)12/h(H,11,12)(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKYJCKRICQQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)C(=N1)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183698
Record name 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14317-42-1
Record name 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14317-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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